4SC-205
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4SC205; 4SC 205; 4SC-205 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of 4sc 205 As an Eg5 Inhibitor
Impact of 4SC-205 on Microtubule Dynamics and Spindle Assembly
The primary function of Eg5 is to slide antiparallel microtubules apart, a process that is fundamental to the separation of centrosomes and the formation of a bipolar spindle during prophase. nih.gov By inhibiting the ATPase-driven motor activity of Eg5, this compound directly interferes with this process. medkoo.com It is important to note that this compound does not directly interact with microtubules or affect tubulin polymerization in the way that taxanes or vinca (B1221190) alkaloids do. medkoo.com Its target is specifically the Eg5 protein. medkoo.com
The inhibition of Eg5's ability to push microtubules apart leads to a failure in centrosome separation. nih.gov Consequently, the mitotic spindle cannot assemble correctly, resulting in a characteristic cellular phenotype that is a hallmark of Eg5 inhibition. nih.govnih.gov The cell is unable to form the bipolar spindle necessary for aligning chromosomes at the metaphase plate, a critical prerequisite for their subsequent segregation. nih.gov
Cellular Consequences of Eg5 Inhibition by this compound
The disruption of spindle assembly by this compound triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.
The most prominent and immediate cellular consequence of Eg5 inhibition by this compound is the arrest of the cell cycle in mitosis. medkoo.comnih.gov Without a functional bipolar spindle, the chromosomes cannot be properly aligned and segregated. medkoo.comnih.gov This leads to the formation of a characteristic "monopolar spindle" or "monoaster," where the chromosomes are arranged in a rosette-like structure around a single spindle pole. nih.govnih.gov This aberrant structure is a clear visual indicator of Eg5 inhibition. nih.gov
The formation of a monopolar spindle and the resulting failure of chromosomes to attach correctly to a bipolar spindle activates the Spindle Assembly Checkpoint (SAC). nih.govmedsci.orgresearchgate.net The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation. medsci.orgresearchgate.net It monitors the attachment of microtubules to the kinetochores of chromosomes. nih.govnih.gov When improper attachments are detected, as is the case with the monopolar spindles induced by this compound, the SAC sends out a "wait" signal that halts the cell cycle in mitosis. medsci.orgresearchgate.netyoutube.com
This signal is mediated by a complex of proteins, including Mad2 and BubR1, which inhibit the anaphase-promoting complex/cyclosome (APC/C), a key enzyme required for the transition from metaphase to anaphase. nih.govnih.govyoutube.com By inhibiting the APC/C, the SAC prevents the degradation of proteins that hold sister chromatids together, thus preventing their premature separation and ensuring that the cell does not proceed with division in the presence of a defective spindle. youtube.comyoutube.com
Prolonged mitotic arrest induced by the sustained activation of the SAC ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. nih.govnih.gov While the precise downstream signaling cascade initiated by this compound is a subject of ongoing research, the general mechanism involves the activation of a family of proteases called caspases. mdpi.comresearchgate.net
The prolonged mitotic arrest leads to the accumulation of pro-apoptotic signals. nih.gov This can involve the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. nih.govyoutube.com Anti-apoptotic members like Bcl-2 and Bcl-xL are antagonized by pro-apoptotic members such as Bax and Bak. nih.govnih.govmdpi.comyoutube.com This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. bio-rad-antibodies.commdpi.com Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. mdpi.com Caspase-9, in turn, activates effector caspases like caspase-3, which execute the apoptotic program by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. bio-rad-antibodies.comnih.govmdpi.comresearchgate.net Studies have shown that treatment with this compound leads to the processing of PARP, a substrate of activated caspase-3, confirming the induction of apoptosis. medkoo.com
Cell Cycle Perturbations Induced by this compound
As a direct consequence of its mechanism of action, this compound causes significant perturbations in the cell cycle. medkoo.com Flow cytometry analysis of cells treated with this compound reveals a substantial increase in the population of cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This accumulation of cells in G2/M is a direct result of the mitotic arrest induced by the inhibition of Eg5 and the subsequent activation of the Spindle Assembly Checkpoint. nih.govmedsci.orgnih.govthermofisher.com The inability of the cells to form a functional bipolar spindle prevents them from progressing through mitosis and into the G1 phase of the next cell cycle. nih.govresearchgate.net
The following table summarizes the typical effects of Eg5 inhibition on cell cycle distribution, as observed in studies with various Eg5 inhibitors.
| Cell Cycle Phase | Percentage of Cells (Control) | Percentage of Cells (Eg5 Inhibitor-Treated) |
| G0/G1 | ~50-60% | Decreased |
| S | ~20-30% | Decreased |
| G2/M | ~10-20% | Significantly Increased |
| Note: The exact percentages can vary depending on the cell line, concentration of the inhibitor, and duration of treatment. |
Preclinical Efficacy and Biological Activity of 4sc 205 in Cancer Models
In Vitro Antiproliferative Effects of 4SC-205 Across Diverse Cancer Cell Lines
This compound has demonstrated potent antiproliferative effects in laboratory settings across a range of cancer cell lines. Treatment of neuroblastoma cells with this compound leads to the characteristic phenotypic features of KIF11 inhibition. These include the failure to form bipolar spindles, resulting in cell cycle arrest during mitosis and the subsequent induction of apoptosis. proquest.com
In three-dimensional (3D) spheroid cultures of neuroblastoma cell lines, which more closely mimic the tumor microenvironment, this compound has shown a dose-dependent reduction in cell viability. gencat.cat The compound's efficacy has been confirmed in multiple neuroblastoma cell lines, demonstrating its potential as a targeted therapy for this pediatric cancer. proquest.comgencat.cat
| Cancer Type | Cell Line | Observed Effect | Source |
|---|---|---|---|
| Neuroblastoma | SK-N-BE(2) | Dose-dependent reduction in cell viability in 3D spheroid culture. | gencat.cat |
| Neuroblastoma | SH-SY5Y | Dose-dependent reduction in cell viability in 3D spheroid culture. | gencat.cat |
| Neuroblastoma | General | Inability to form bipolar spindles, mitotic cell cycle arrest, induction of apoptosis. | proquest.com |
Antitumor Activity of this compound in In Vivo Xenograft Models
The antitumor effects of this compound have been validated in several in vivo models, where the compound has shown significant efficacy in reducing tumor growth and progression.
In subcutaneous xenograft models using established neuroblastoma cell lines, the genetic silencing of KIF11 resulted in a 3- to 4-fold reduction in tumor growth, establishing a benchmark for the pharmacological inhibition by this compound. proquest.comnih.gov
The efficacy of this compound was further evaluated in a more clinically relevant patient-derived orthotopic xenograft (PDOX) model, established from a very high-risk neuroblastoma patient. proquest.comnih.gov In this model, mice treated with this compound exhibited a significant 14.75-fold reduction in tumor weight compared to the vehicle-treated control group. nih.gov While control mice developed large tumors that encompassed the kidney, the tumors in the this compound-treated group were small and confined to the adrenal gland. nih.gov
| Model Type | Specific Model | Key Finding | Source |
|---|---|---|---|
| Neuroblastoma Subcutaneous Xenograft | Not specified | Genetic silencing of KIF11 (target of this compound) led to a 3-4 fold reduction in tumor growth. | proquest.comnih.gov |
| Patient-Derived Orthotopic Xenograft (PDOX) | VH-NB608 (High-Risk Neuroblastoma) | 14.75-fold reduction in tumor weight compared to vehicle group. | nih.gov |
| Neuroblastoma Liver Metastasis Model | SK-N-BE(2) cells | Delayed metastatic outgrowth and a ~27% expansion in median lifespan. | nih.gov |
While the most extensive preclinical data for this compound is in neuroblastoma, the underlying mechanism of action—mitotic inhibition—is relevant to other highly proliferative solid tumors. KIF11 inhibitors are being explored for other cancer types, such as glioblastoma (GBM), due to the high mitotic activity in these tumors. researchgate.net The oral administration of this compound makes it a candidate for combination therapies in various cancers. researchgate.net Although this compound has entered Phase I clinical trials for various advanced malignancies, including hepatocellular carcinoma, detailed preclinical efficacy studies in xenograft models for liver cancer, lung cancer, or glioblastoma are not as extensively reported in the literature as those for neuroblastoma. researchgate.net
Metastasis is a major cause of mortality in cancer patients, and a significant proportion of neuroblastoma patients present with metastatic disease. nih.gov The efficacy of this compound in controlling metastatic spread was tested in a neuroblastoma liver metastasis model. nih.gov Treatment with this compound resulted in a clear delay in the outgrowth of these metastases. gencat.catnih.gov This suppression of metastatic growth translated into a significant survival benefit, with the median lifespan of the treated animals expanding by approximately 27% compared to the control group (42 days for the this compound group vs. 33 days for the vehicle group). nih.gov
Molecular and Cellular Biomarkers of this compound Efficacy in Preclinical Systems
To confirm that the observed antitumor activity of this compound is due to its intended mechanism of action, researchers have monitored specific molecular and cellular biomarkers in treated cells and tumors.
Phosphorylation of histone H3 at serine 10 is a well-established hallmark of mitosis, essential for chromosome condensation and segregation. nih.govnih.gov As an inhibitor of the mitotic motor protein KIF11, this compound is expected to cause cells to arrest in mitosis. This arrest leads to a measurable increase in the population of cells with phosphorylated histone H3.
In both in vitro and in vivo studies, treatment with this compound resulted in an increased phosphorylation of histone H3. proquest.comgencat.catnih.gov This finding, along with evidence of apoptosis (e.g., processing of PARP), confirmed that the antitumor effect of this compound was directly linked to mitotic arrest, comparable to the effects seen with genetic silencing of KIF11. proquest.comnih.gov Transcriptomic analysis of tumors treated with this compound further validated these findings, revealing genetic changes consistent with mitotic arrest and reduced cell proliferation and viability. proquest.comnih.gov
Apoptotic Marker Expression (PARP Cleavage, Caspase Activation)
The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. The biological activity of this compound in preclinical cancer models has been linked to the activation of apoptotic pathways, as evidenced by the expression of specific molecular markers. The primary indicators of apoptosis investigated in relation to this compound are the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases.
Caspases are a family of protease enzymes that play an essential role in initiating and executing apoptosis. Their activation in a cascade-like fashion leads to the cleavage of critical cellular substrates, ultimately resulting in the dismantling of the cell. One of the key substrates for executioner caspases, such as caspase-3, is PARP.
PARP is a nuclear enzyme involved in DNA repair. During apoptosis, caspases cleave PARP, rendering it inactive. This inactivation prevents DNA repair and facilitates the breakdown of the cell's DNA, a hallmark of apoptosis. Therefore, the detection of cleaved PARP is a widely accepted marker of apoptosis.
In preclinical studies involving neuroblastoma models, treatment with this compound has been shown to induce apoptotic hallmarks. Specifically, the processing of PARP, indicative of its cleavage, was observed in vivo. nih.gov This finding confirms that the antitumor effect of this compound involves the induction of apoptosis. nih.gov The cleavage of PARP suggests the activation of the caspase cascade, positioning this compound as a compound that can trigger the intrinsic cellular machinery for programmed cell death in cancer cells.
| Apoptotic Marker | Observation in this compound Treated Models | Significance |
|---|---|---|
| PARP Cleavage | Processing of PARP observed. nih.gov | Indicates activation of executioner caspases and commitment to apoptosis. |
| Caspase Activation | Inferred from PARP cleavage. nih.gov | Central to the execution phase of apoptosis. |
Gene Expression and Transcriptomic Analysis in Response to this compound in Preclinical Models
To understand the molecular mechanisms underlying the antitumor activity of this compound, transcriptomic analysis has been performed on tumors from preclinical models. This type of analysis provides a comprehensive view of the changes in gene expression that occur in cancer cells following treatment with the compound.
In neuroblastoma tumor models treated with this compound, transcriptomic analysis revealed genetic changes consistent with the compound's mechanism of action as a KIF11 inhibitor. nih.gov The analysis confirmed the expected molecular signature of cells arrested in mitosis. nih.gov KIF11, the target of this compound, is a motor protein essential for the formation of the mitotic spindle, a structure necessary for cell division. Inhibition of KIF11 leads to mitotic arrest, where cells are unable to complete cell division, which can subsequently lead to cell death.
Furthermore, the gene expression profiles of this compound-treated tumors showed a reduction in markers associated with cell proliferation and viability. nih.gov This indicates that beyond simply halting cell division, this compound alters the expression of genes that are critical for the growth and survival of cancer cells. These transcriptomic findings provide a molecular basis for the observed antitumor effects of the compound in preclinical settings. nih.gov
| Finding Category | Specific Gene Expression Changes | Biological Implication |
|---|---|---|
| Mitotic Arrest | Changes in gene expression confirming arrested cells in mitosis. nih.gov | Consistent with the mechanism of KIF11 inhibition. |
| Cell Proliferation & Viability | Changes indicating reduced tumor cell proliferation or viability. nih.gov | Explains the observed antitumor activity in preclinical models. |
Mechanistic Basis for Combination Therapeutic Strategies Involving 4sc 205
Synergistic Antitumor Effects of 4SC-205 with Standard Chemotherapeutics in Preclinical Models
Preclinical studies have demonstrated that this compound exhibits synergistic antitumor effects when combined with various standard chemotherapeutic agents, particularly in neuroblastoma models researchgate.netresearchgate.net. This potentiation underscores its potential to enhance the efficacy of established cancer treatments.
The combination of this compound with platinum derivatives, such as cisplatin (B142131), has shown promising synergistic effects in preclinical settings. Cisplatin is a platinum-based chemotherapy drug used to treat various cancers by forming DNA adducts, leading to DNA damage and apoptosis nih.govnih.gov. In neuroblastoma cell lines, co-treatment with this compound and cisplatin has been investigated, demonstrating enhanced cellular fraction affected by the drug combination compared to single-agent treatments researchgate.net. While specific quantitative synergy scores for this compound and cisplatin were not detailed in the provided snippets, the general rationale for combining Eg5 inhibitors with platinum-based therapies is supported by the distinct mechanisms of action that can collectively overwhelm cancer cell survival pathways researchgate.netnih.gov.
This compound has shown synergistic effects when combined with topoisomerase inhibitors like doxorubicin (B1662922) and topotecan (B1662842) in preclinical models, particularly in neuroblastoma cell lines researchgate.netresearchgate.net. Doxorubicin is an anthracycline chemotherapy agent that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and cell death wikipedia.org. Topotecan is a topoisomerase I inhibitor that traps the topoisomerase I-DNA complex, preventing DNA re-ligation and causing DNA damage during replication wikipedia.orgprobes-drugs.org.
Studies in SK-N-BE(2) neuroblastoma cells treated with this compound in combination with doxorubicin or topotecan demonstrated enhanced effects on cell viability researchgate.net. Combinatorial analysis using tools like SynergyFinder 2.0 software revealed synergistic interactions, indicating that the combined effect was greater than the sum of their individual effects researchgate.net.
Table 1: Synergistic Effects of this compound with Topoisomerase Inhibitors in SK-N-BE(2) Cells
| Combination | Drug 1 (Concentration) | Drug 2 (Concentration) | Observed Effect (e.g., % Cell Viability Reduction) | Synergy Score (if available) | Reference |
| This compound + Doxorubicin | This compound (17.5 nM) | Doxorubicin (15 nM) | Enhanced reduction in cell viability | Synergistic | researchgate.net |
| This compound + Topotecan | This compound (17.5 nM) | Topotecan (10 nM) | Enhanced reduction in cell viability | Synergistic | researchgate.net |
Potentiation of Targeted Therapies by this compound in Preclinical Settings
Beyond conventional chemotherapeutics, this compound has also demonstrated the ability to potentiate the effects of targeted therapies in preclinical models, particularly in neuroblastoma researchgate.netresearchgate.net. This highlights its versatility in combination strategies.
The co-treatment of this compound with Anaplastic Lymphoma Kinase (ALK) inhibitors such as ceritinib (B560025) and lorlatinib (B560019) has shown potentiation of antitumor effects in preclinical neuroblastoma models, specifically in ALK-mutated cell lines like SH-SY5Y researchgate.net. Ceritinib and lorlatinib are small molecule kinase inhibitors that target ALK, an enzyme involved in cancer development wikipedia.orgmims.com.
In SH-SY5Y cells, the combination of this compound with ceritinib or lorlatinib resulted in a greater percentage of cellular fraction affected by the drug combination compared to either agent alone researchgate.net. Combinatorial analysis confirmed synergistic interactions researchgate.net.
Table 2: Potentiation of ALK Inhibitors by this compound in SH-SY5Y Cells
| Combination | Drug 1 (Concentration) | Drug 2 (Concentration) | Observed Effect (e.g., % Cellular Fraction Affected) | Synergy Score (if available) | Reference |
| This compound + Ceritinib | This compound (15 nM) | Ceritinib (62.5 nM) | Enhanced cellular fraction affected | Synergistic | researchgate.net |
| This compound + Lorlatinib | This compound (15 nM) | Lorlatinib (50 nM) | Enhanced cellular fraction affected | Synergistic | researchgate.net |
This compound has also demonstrated potentiation when combined with MEK inhibitors like selumetinib (B1684332) in preclinical models, including neuroblastoma cell lines such as SK-N-BE(2) and SK-N-AS researchgate.netresearchgate.net. Selumetinib is a selective inhibitor of MEK1 and MEK2, enzymes in the MAPK/ERK pathway that regulate cell proliferation wikipedia.orgmims.comresearchgate.net.
In SK-N-BE(2) cells, co-treatment with this compound and selumetinib led to an enhanced reduction in cell proliferation researchgate.net. Heatmaps and combinatorial analysis indicated synergistic effects between this compound and selumetinib researchgate.netresearchgate.net.
Table 3: Potentiation of MEK Inhibitors by this compound in SK-N-BE(2) Cells
| Combination | Drug 1 (Concentration) | Drug 2 (Concentration) | Observed Effect (e.g., % Cell Proliferation Reduction) | Synergy Score (if available) | Reference |
| This compound + Selumetinib | This compound (20 nM) | Selumetinib (250 nM) | Enhanced reduction in cell proliferation | Synergistic | researchgate.netresearchgate.net |
Preclinical Strategies to Overcome Therapeutic Resistance with this compound (e.g., Taxane-refractory, Bcr-Abl Kinase Inhibitor Resistance)
This compound is an oral small-molecule inhibitor of the human kinesin spindle protein Eg5, also known as KIF11, which plays a critical role in proper cell division (mitosis). Its mechanism of action involves selectively inhibiting Eg5 activity, leading to mitotic disruption, the formation of monopolar spindles, cell cycle arrest in mitosis, and subsequent programmed cell death (apoptosis) researchgate.netmedkoo.comnih.gov. This distinct mechanism differentiates it from traditional anti-mitotic agents like taxanes, which directly target microtubules and are associated with toxicities and acquired resistance medkoo.comtandfonline.com.
Strategies to Overcome Taxane Resistance First-generation anti-mitotic drugs, such as taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids, are widely used in cancer chemotherapy but are frequently limited by issues of toxicity and the development of therapeutic resistance tandfonline.complos.org. Second-generation kinesin spindle protein (KSP) inhibitors, including this compound, have been developed with the aim of overcoming these acquired resistance mechanisms and reducing mechanism-based toxicities associated with conventional anti-mitotic agents tandfonline.com. Preclinical investigations indicate that KSP inhibitors hold promise for activity in patients whose cancers are refractory to or have relapsed following taxane-based therapies aacrjournals.org. While this compound's direct preclinical data against taxane-resistant cell lines were not explicitly detailed in the search results, the broader class of Eg5 inhibitors is expected to be effective in cancers that have developed resistance to tubulin-targeting agents, particularly where resistance arises from mutations in beta-tubulin or altered tubulin isoform expression nih.gov.
Strategies to Overcome Bcr-Abl Kinase Inhibitor Resistance Resistance to Bcr-Abl kinase inhibitors (TKIs), such as imatinib, represents a significant challenge in the treatment of chronic myeloid leukemia (CML). This resistance can stem from BCR-ABL1-dependent mechanisms, often involving kinase domain mutations, or BCR-ABL1-independent pathways that utilize alternative survival routes nih.govoncotarget.com. Preclinical findings suggest that targeting Eg5 could be a viable strategy to circumvent Bcr-Abl kinase inhibitor resistance. Specifically, studies have shown that the knockdown of Eg5 (KIF11) using antisense oligonucleotide (ASO) technology induced G2/M arrest and cell death in both imatinib-sensitive and imatinib-resistant cell lines sunderland.ac.uk. This observation provides a strong mechanistic rationale for the potential clinical utility of Eg5 inhibitors, such as this compound, in patients who have developed resistance to Bcr-Abl kinase inhibitors sunderland.ac.uk.
Combination Therapeutic Strategies Beyond monotherapy, preclinical studies have explored the efficacy of this compound in combination with other anti-cancer agents, particularly in the context of neuroblastoma models. These studies provide a rationale for combination strategies to enhance therapeutic efficacy and potentially overcome intrinsic or acquired resistance. For instance, this compound has been evaluated in combination with standard chemotherapies and targeted therapies, demonstrating additive effects in many cases researchgate.netnih.gov.
In neuroblastoma models, the combination of this compound with conventional chemotherapeutic agents like cisplatin, doxorubicin, and topotecan showed additive effects on cell viability. Similarly, combining this compound with targeted therapies such as the ALK inhibitors ceritinib and lorlatinib, or the MEK1/2 inhibitor selumetinib, resulted in a notable reduction in cell proliferation, often showing additive effects compared to the inhibitors alone researchgate.netnih.gov. These findings underscore the potential of this compound to be integrated into multi-drug regimens to improve outcomes and address resistance.
Preclinical Research Findings: Combination Therapy in Neuroblastoma Preclinical studies in neuroblastoma models have provided detailed insights into the synergistic or additive effects of this compound when combined with other therapeutic agents. The data presented below illustrate the impact of these combinations on cell proliferation.
| Combination Treatment (Neuroblastoma Cells) | Effect on Cell Proliferation (Relative to Control) | Reference |
| This compound + Cisplatin | Additive effect | researchgate.netnih.gov |
| This compound + Doxorubicin | Additive effect | researchgate.netnih.gov |
| This compound + Topotecan | Additive effect | researchgate.netnih.gov |
| This compound + Ceritinib (ALK inhibitor) | ~2–3-fold reduction (additive effect) | researchgate.netnih.gov |
| This compound + Lorlatinib (ALK inhibitor) | ~2–3-fold reduction (additive effect) | researchgate.netnih.gov |
| This compound + Selumetinib (MEK1/2 inhibitor) | ~2–3-fold reduction (additive effect) | researchgate.netnih.gov |
In a patient-derived orthotopic xenograft (PDOX) model of neuroblastoma, this compound treatment led to a significant 14.75-fold reduction in tumor weight compared to the vehicle group, further confirming its potent antitumor activity in relevant preclinical settings nih.gov.
Mechanisms of Potential Resistance to Eg5 Inhibition in Preclinical Models
Identification of Resistance Pathways to KIF11 Inhibitors in In Vitro or In Vivo Models
Preclinical research has identified two primary pathways through which cancer cells can develop resistance to KIF11 inhibitors: the upregulation of a compensatory motor protein and the acquisition of mutations within the KIF11 gene itself.
A predominant mechanism of resistance to KIF11 inhibitors is the upregulation of the kinesin-12 motor protein, KIF15. semanticscholar.orgnih.gov Under normal conditions, Eg5 is the primary driver of spindle bipolarity. However, in the presence of KIF11 inhibitors, some cancer cells can compensate for the loss of Eg5 function by increasing the expression of KIF15. nih.gov This functional redundancy allows KIF15 to take over the essential role of establishing and maintaining the bipolar spindle, thereby enabling mitotic progression and cell survival despite the inhibition of Eg5. nih.gov Studies in HeLa cells have demonstrated that the acquisition of resistance to KIF11 inhibitors is critically dependent on the presence of KIF15. semanticscholar.org
Another significant resistance mechanism involves the emergence of mutations in the EG5 gene, leading to a mutant protein that is no longer effectively inhibited by the drug. One such example is the development of "rigor mutants" of Eg5, such as the G268V mutation. semanticscholar.orgnih.gov These mutants exhibit a strong, nucleotide-independent binding to microtubules, effectively acting as static crosslinkers. nih.govnih.gov This altered function can, in turn, create microtubule bundles that are a preferred substrate for KIF15, further promoting KIF15-dependent spindle assembly. semanticscholar.orgnih.gov Additionally, point mutations within the drug-binding pocket of Eg5 can also confer resistance. For instance, the T107N mutation in the P-loop of the ATP-binding domain has been shown to induce resistance to the allosteric inhibitor S-trityl-L-cysteine (STLC) and other clinically relevant Eg5 inhibitors like Arry-520 and ispinesib. nih.govnih.govbohrium.com
| Resistance Pathway | Mechanism | Preclinical Model(s) | Key Findings |
|---|---|---|---|
| KIF15 Upregulation | Compensatory motor protein takes over the function of inhibited Eg5 to maintain spindle bipolarity. | HeLa cells, Malignant Peripheral Nerve Sheath Tumor (MPNST) cells | KIF15 is essential for the acquisition of resistance to KIF11 inhibitors. semanticscholar.orgnih.gov Genetic suppression of KIF15 increases sensitivity to KIF11 inhibition. nih.gov |
| Eg5 Rigor Mutants (e.g., G268V) | Mutant Eg5 acts as a static microtubule crosslinker, creating bundles that are a preferred substrate for KIF15. | HeLa cells | Confers resistance by promoting a KIF15-dependent spindle assembly pathway. semanticscholar.orgnih.gov |
| Eg5 P-loop Mutation (e.g., T107N) | Mutation in the ATP-binding domain leads to resistance to allosteric inhibitors. | HCT116 colorectal cancer cells | Confers resistance to STLC, Arry-520, and ispinesib. nih.govnih.gov |
Adaptive Responses and Cellular Bypass Mechanisms
Cancer cells exhibit remarkable plasticity in response to therapeutic pressure, often developing adaptive responses and activating bypass mechanisms to circumvent drug-induced cytotoxicity. In the context of Eg5 inhibition, a key adaptive response is the functional compensation by other mitotic kinesins. As discussed, KIF15 can functionally substitute for Eg5 in establishing spindle bipolarity. nih.gov This functional redundancy highlights a critical bypass mechanism that allows cells to survive and proliferate in the presence of potent Eg5 inhibitors.
The interplay between Eg5 rigor mutants and KIF15 provides a clear example of a cellular bypass mechanism that does not necessarily rely on the overexpression of the compensatory protein. nih.gov The rigor mutant of Eg5, by creating microtubule bundles, effectively alters the cellular architecture to favor the activity of KIF15, thereby bypassing the need for Eg5's motor function. semanticscholar.orgnih.gov This demonstrates that resistance can emerge not just from simple upregulation of a parallel pathway, but also from a more complex remodeling of the mitotic machinery.
Strategies to Abrogate Resistance in Preclinical Models (e.g., Combinatorial Approaches)
To counteract the development of resistance to Eg5 inhibitors, researchers have explored various combinatorial therapeutic strategies in preclinical models. These approaches aim to simultaneously target the primary pathway and the emerging resistance mechanisms.
A logical strategy to overcome KIF15-mediated resistance is the dual inhibition of both KIF11 and KIF15. Preclinical studies in gastric cancer models have shown that the combined use of a KIF11 inhibitor (ispinesib) and a KIF15 inhibitor (KIF15-IN-1) results in a synergistic antitumor effect both in vitro and in vivo. nih.gov This suggests that co-targeting these two kinesins could be a promising therapeutic strategy to prevent or overcome resistance. nih.gov
Another combinatorial approach involves targeting parallel pathways that regulate mitosis. For instance, the combination of a KIF11 inhibitor (SB743921) with an Aurora A kinase inhibitor has been shown to be synergistic in promoting mitotic catastrophe. nih.gov Importantly, this combination was also effective in overcoming KIF15-dependent resistance to the KIF11 inhibitor. nih.gov
The oral KIF11 inhibitor 4SC-205 has been investigated in combination with both standard chemotherapies and targeted agents in neuroblastoma models. nih.gov In these preclinical studies, this compound demonstrated additive effects when combined with conventional chemotherapeutic agents such as cisplatin (B142131), doxorubicin (B1662922), and topotecan (B1662842). nih.gov Furthermore, combining this compound with targeted therapies like the ALK inhibitors ceritinib (B560025) and lorlatinib (B560019), or the MEK inhibitor selumetinib (B1684332), also resulted in at least additive effects, leading to a significant reduction in cell proliferation compared to single-agent treatments. nih.gov In a patient-derived orthotopic xenograft model of high-risk neuroblastoma, treatment with this compound led to a significant reduction in tumor growth and prolonged the median lifespan of the animals. nih.gov
| Combination Strategy | Preclinical Model | Key Findings and Efficacy |
|---|---|---|
| KIF11 Inhibitor (Ispinesib) + KIF15 Inhibitor (KIF15-IN-1) | Gastric Cancer Cells | Synergistic antitumor proliferation effect observed both in vitro and in vivo. nih.gov |
| KIF11 Inhibitor (SB743921) + Aurora A Kinase Inhibitor | HeLa Cells | Synergistically promoted monoastral spindle formation and mitotic catastrophe. Overcame KIF15-dependent drug resistance. nih.gov |
| This compound + Standard Chemotherapy (Cisplatin, Doxorubicin, Topotecan) | Neuroblastoma Cells | Additive effects observed in combination, enhancing the antitumor activity of standard chemotherapy. nih.gov |
| This compound + Targeted Therapy (ALK inhibitors: Ceritinib, Lorlatinib; MEK inhibitor: Selumetinib) | Neuroblastoma Cells | Additive effects leading to a 2-3-fold reduction in cell proliferation compared to single inhibitors. nih.gov |
| This compound (monotherapy) | Patient-Derived Orthotopic Xenograft (PDOX) of high-risk neuroblastoma | 14.75-fold reduction in tumor weight and a ~27% increase in median lifespan. nih.gov |
Comparative Analysis of Eg5 Inhibitors: Position of 4sc 205
Structural Features and Chemical Scaffolds of Eg5 Inhibitors
Eg5 inhibitors primarily function by binding to an allosteric pocket within the Eg5 motor domain, which is distinct from the ATP-binding site acs.orgtandfonline.comfrontiersin.org. This allosteric pocket is formed by the L5 loop and the α2 and α3 helices acs.orgtandfonline.comfrontiersin.org. The binding of inhibitors to this site induces a conformational change in loop L5, which in turn allosterically affects the ATP-binding pocket, effectively trapping the motor domain in an ATP-like conformation with ADP bound, thereby inhibiting its enzymatic activity frontiersin.orgmdpi.com.
Common chemical scaffolds identified among Eg5 inhibitors include pyrimidine (B1678525) derivatives (e.g., monastrol), quinazolinones (e.g., ispinesib), thiadiazoles, and S-trityl-L-cysteine (STLC) and its analogues acs.orgtandfonline.comoncotarget.comnih.gov. While the precise chemical structure of 4SC-205 is not publicly detailed, it is recognized as a structurally distinct oral KIF11 inhibitor tandfonline.comnih.gov. Beyond the primary allosteric site, a second allosteric binding site (Site 2), comprising helices α4 and α6, has also been identified, with compounds like pyridazine (B1198779) analogs showing affinity for this alternative site mdpi.comnih.govnih.gov.
Table 1: Examples of Eg5 Inhibitors and Their Chemical Scaffolds
| Inhibitor Name | Chemical Scaffold/Class | Binding Site | Mechanism of Action |
|---|---|---|---|
| Monastrol (B14932) | Pyrimidine derivative | L5/α2/α3 allosteric pocket tandfonline.comnih.gov | Allosteric inhibition, induces weak-binding state nih.goviiab.me |
| Ispinesib | Quinazolinone | L5/α2/α3 allosteric pocket acs.orgtandfonline.comnih.gov | Allosteric inhibition, traps motor in ADP-bound state nih.gov |
| STLC | S-trityl-L-cysteine | L5/α2/α3 allosteric pocket acs.orgtandfonline.com | Allosteric inhibition, promotes weak binding to microtubules frontiersin.org |
| This compound | Undisclosed (structurally distinct) tandfonline.comnih.gov | ATP-binding site (allosteric inhibition) evitachem.comvulcanchem.com | Allosteric inhibition, leads to mitotic arrest and apoptosis medkoo.comevitachem.com |
| YL001 | 1,5-disubstituted tetrazole oncotarget.com | Allosteric pocket (Loop L5) oncotarget.com | Impedes Eg5 ATPase function, induces Eg5 hyperphosphorylation oncotarget.com |
Distinctive Mechanistic Attributes of this compound Compared to Other KIF11 Inhibitors in Preclinical Research
This compound is characterized as a potent and highly selective KIF11 (Eg5) inhibitor nih.gov. Its mechanism of action involves binding to the ATP-binding site of Eg5, thereby disrupting its function during mitosis, which leads to mitotic arrest, apoptosis, and ultimately cell death evitachem.comvulcanchem.comevitachem.com.
A notable distinguishing feature of this compound among other KIF11 inhibitors is its oral bioavailability, making it a unique orally available Eg5 inhibitor in clinical development medkoo.com4sc.comvulcanchem.com4sc.com. This characteristic supports a daily, continuous dosing regimen, which has been investigated to ensure sustained exposure. This continuous presence of the compound is crucial for efficacy, as mitosis in human cells is a relatively brief and infrequent event 4sc.comtandfonline.comnih.gov.
Preclinical studies have demonstrated the broad efficacy of this compound across various cancer models, including neuroblastoma medkoo.com4sc.comnih.govvulcanchem.com. In neuroblastoma xenograft models, this compound has shown significant antitumor activity, resulting in tumor shrinkage and reduced metastatic growth nih.govvulcanchem.comtdx.cat. The compound exhibits potent antiproliferative effects with nanomolar IC50 values across a panel of neuroblastoma cell lines, irrespective of their MYCN and TP53 status tdx.cat. Furthermore, this compound has shown synergistic or additive effects when combined with conventional chemotherapeutic agents (e.g., cisplatin (B142131), doxorubicin (B1662922), topotecan) and targeted therapies (e.g., ALK inhibitors, MEK1/2 inhibitors) in preclinical neuroblastoma models nih.gov.
In comparison, other Eg5 inhibitors like monastrol, STLC, and ispinesib, while also targeting the L5/α2/α3 allosteric pocket, exhibit different impacts on microtubule dynamics. For instance, monastrol and STLC are known to induce a weak-binding state in Eg5, which can increase microtubule gliding speeds nih.gov. Ispinesib has been associated with specific resistance mechanisms arising from mutations within its allosteric binding site frontiersin.orgnih.gov. The oral administration and demonstrated combinatorial efficacy of this compound underscore its unique standing among KIF11 inhibitors nih.govmdpi.com.
Table 2: Preclinical Findings of this compound Compared to Other KIF11 Inhibitors
| Feature/Inhibitor | This compound | Monastrol | Ispinesib |
|---|---|---|---|
| Oral Bioavailability | Yes (unique among clinical Eg5 inhibitors) medkoo.com4sc.comvulcanchem.com4sc.com | No (cell-permeable, but typically used in vitro/preclinical) iiab.mewikipedia.org | No (typically intravenous in development) vulcanchem.com |
| Dosing Scheme | Daily, continuous dosing explored for sustained exposure 4sc.comtandfonline.comnih.gov | N/A | Intermittent dosing initially, resistance observed with long-term exposure 4sc.comnih.gov |
| Impact on Microtubule Binding | Allosteric inhibition, disrupts dynamics evitachem.comvulcanchem.com | Induces weak-binding state nih.goviiab.me | Induces weak-binding state nih.gov |
| Preclinical Efficacy | Broad antiproliferative effect, tumor shrinkage in neuroblastoma nih.govvulcanchem.comtdx.cat | Inhibits tumor growth in xenograft models oncotarget.com | Efficacy in various solid adult malignancies and pediatric cancers tdx.cat |
| Combination Therapy | Additive effects with standard chemotherapies and targeted therapies nih.gov | N/A | Potential for combination with radiotherapy mdpi.com |
| Resistance Mechanisms | Not explicitly detailed for this compound, but Eg5 mutations can confer resistance to allosteric inhibitors frontiersin.org | N/A | Resistance due to mutations in allosteric binding site (e.g., D130V) frontiersin.orgnih.gov |
Mechanistic Differences from Microtubule-Targeting Agents and Implications for Cellular Specificity
Eg5 inhibitors, including this compound, operate through a fundamentally different mechanism than conventional microtubule-targeting agents (MTAs) such as taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids (e.g., vincristine) medkoo.com4sc.comnih.gov. MTAs directly interfere with microtubule dynamics by either stabilizing (taxanes) or destabilizing/depolymerizing (vinca alkaloids) the microtubule polymers nih.gov. This broad interference can affect both dividing and non-dividing cells, leading to significant systemic side effects, notably peripheral neuropathy, due to the ubiquitous role of microtubules in various cellular functions, including neuronal integrity 4sc.comnih.gov.
In contrast, Eg5 is a mitotic-specific motor protein whose expression is largely confined to the mitotic phase of the cell cycle, with minimal presence in quiescent adult tissues oncotarget.comnih.gov. Therefore, Eg5 inhibitors like this compound selectively target this protein, leading to mitotic disruption and apoptosis predominantly in actively dividing cells, such as cancer cells medkoo.comcancer.govnih.gov. This targeted specificity for proliferating cells results in a more favorable toxicity profile compared to traditional anti-mitotic chemotherapies 4sc.comoncotarget.com. For instance, this compound has been noted for its absence of peripheral neuropathies, a common adverse effect of taxanes 4sc.com4sc.com. This selective mechanism offers a promising strategy for cancer therapy by minimizing damage to healthy, non-proliferating cells oncotarget.comnih.gov.
Table 3: Mechanistic Differences: Eg5 Inhibitors vs. Microtubule-Targeting Agents
| Feature | Eg5 Inhibitors (e.g., this compound) | Microtubule-Targeting Agents (MTAs) (e.g., Taxanes, Vinca Alkaloids) |
|---|---|---|
| Primary Target | Kinesin spindle protein Eg5 (KIF11) medkoo.comcancer.gov | Microtubules (tubulin polymers) nih.gov |
| Mechanism of Action | Allosteric inhibition of Eg5 ATPase activity, disrupting spindle pole separation medkoo.comevitachem.comvulcanchem.com | Directly stabilizes (taxanes) or destabilizes (vinca alkaloids) microtubule polymers nih.gov |
| Effect on Mitosis | Leads to monopolar spindles, mitotic arrest, and apoptosis acs.orgoncotarget.com | Hinders dynamic processes of microtubule formation and remodeling, essential for spindle formation nih.gov |
| Cellular Specificity | Highly selective for dividing cells (Eg5 expressed mainly during mitosis) oncotarget.comnih.govnih.gov | Affects both dividing and non-dividing cells (microtubules crucial for many cellular functions) nih.gov |
| Common Side Effects | Lower toxicity profile, specifically noted absence of peripheral neuropathies for this compound 4sc.comoncotarget.com4sc.com | Significant neuropathic side effects, dose-limiting 4sc.comnih.gov |
Advanced Preclinical Research Modalities and Future Investigative Avenues for 4sc 205
Utilization of 3D Spheroid and Organoid Models in 4SC-205 Efficacy Assessment
Traditional two-dimensional (2D) cell cultures fail to replicate the complex architecture and microenvironment of solid tumors, which can lead to discrepancies between preclinical findings and clinical outcomes. nih.gov Three-dimensional (3D) models, such as spheroids and patient-derived organoids, offer a more biologically relevant platform for assessing drug efficacy. nih.govmdpi.com These models mimic key features of in vivo tumors, including cell-cell interactions, nutrient and oxygen gradients, and the development of quiescent and necrotic cores. nih.govmdpi.com
The application of 3D culture systems in the evaluation of this compound would represent a significant advancement. researchgate.net Tumor organoids, in particular, are derived from patient tissue and can preserve the genetic and phenotypic heterogeneity of the original tumor, making them a powerful tool for personalized medicine research. thno.org By testing this compound on a panel of patient-derived organoids from various cancer types, researchers could more accurately predict clinical responses and investigate sensitivity in a setting that closely mirrors human physiology. While studies have utilized advanced patient-derived orthotopic xenografts (PDOX) to show the in vivo efficacy of this compound in neuroblastoma, the adoption of in vitro 3D spheroid and organoid models would enable higher-throughput screening and a more detailed mechanistic analysis of its effects on complex tumor structures. researchgate.netresearchgate.net
Investigation of this compound in Immunocompetent Animal Models to Assess Tumor Microenvironment Interactions
The tumor microenvironment (TME), which includes immune cells, fibroblasts, and the extracellular matrix, plays a critical role in tumor progression and response to therapy. nih.gov Many foundational preclinical studies of anticancer agents, including those for this compound, have utilized immunodeficient mouse models (e.g., nude mice) bearing human tumor xenografts. nih.govaltogenlabs.com While valuable for assessing direct antitumor activity, these models lack a functional immune system, precluding any investigation of the interplay between the drug, the tumor, and host immunity. nih.gov
Future research on this compound should employ immunocompetent animal models, such as syngeneic mouse models or genetically engineered mouse models (GEMMs), where tumors arise spontaneously in the context of a complete and functional immune system. dovepress.com These models allow for the study of how this compound might modulate the TME. For instance, drug-induced apoptosis of cancer cells could release tumor antigens and trigger an anti-tumor immune response. Conversely, the TME could influence the efficacy of this compound. Investigating these interactions is crucial for designing rational combination therapies, particularly with immunotherapies like checkpoint inhibitors. dovepress.com
Proteomic and Metabolomic Profiling to Elucidate Novel Action Mechanisms or Resistance Markers
The primary mechanism of this compound is the inhibition of KIF11, leading to mitotic arrest and subsequent apoptosis. medkoo.comgencat.cat This has been confirmed through targeted protein analysis, such as Western blotting for cell cycle markers. gencat.cat However, large-scale, unbiased "omics" approaches like proteomics and metabolomics can provide a more comprehensive understanding of the cellular response to this compound. td2inc.commdpi.com
Proteomic profiling can identify global changes in protein expression and post-translational modifications following treatment, potentially uncovering novel downstream signaling pathways affected by Eg5 inhibition or identifying off-target effects. td2inc.com Metabolomic analysis, the study of small molecule metabolites, can reveal how this compound alters tumor cell metabolism. nih.gov This is particularly important as metabolic reprogramming is a hallmark of cancer. Integrated multi-omic analysis can help build a detailed picture of the drug's impact, leading to the identification of novel mechanisms of action and, crucially, pathways that mediate innate or acquired resistance. nih.gov These insights are vital for optimizing treatment strategies and developing countermeasures to drug resistance.
Development of Predictive Biomarkers for Response to Eg5 Inhibition in Preclinical Systems
To translate this compound into the clinic effectively, it is essential to identify predictive biomarkers that can distinguish patients who are likely to respond from those who are not. High expression of the drug's target, KIF11 (Eg5), is a logical candidate biomarker. Indeed, studies have shown that high KIF11 mRNA expression is an independent negative prognostic factor in neuroblastoma, suggesting its clinical relevance. researchgate.net Similarly, high Eg5 expression has been associated with poor prognosis in hepatocellular carcinoma (HCC), and its inhibition proved effective in preclinical HCC models. nih.gov
However, the correlation between target expression and drug sensitivity is not always straightforward. For other Eg5 inhibitors, a direct link between basal Eg5 expression and growth-inhibitory effect was not observed in all cell lines. researchgate.net Therefore, research must extend beyond the target itself to other potential molecular markers. Components of the spindle assembly checkpoint, such as the kinase BubR1, have been suggested as possible biomarkers for response to Eg5 inhibition. researchgate.net Furthermore, proteomic and metabolomic studies may uncover unique molecular signatures associated with sensitivity or resistance to this compound.
| Potential Biomarker Class | Specific Candidate | Rationale for Investigation |
|---|---|---|
| Target Expression | KIF11/Eg5 mRNA or Protein Levels | High expression is linked to poor prognosis in neuroblastoma and HCC, suggesting tumor dependence on this protein. researchgate.netnih.gov |
| Cell Cycle Machinery | Spindle Assembly Checkpoint Proteins (e.g., BubR1) | These proteins regulate mitotic progression and may influence the cellular response to mitotic arrest induced by Eg5 inhibition. researchgate.net |
| Genomic Markers | Gene Amplifications/Mutations | Genomic alterations in pathways that cooperate with or bypass the mitotic machinery could confer resistance. |
| Proteomic/Metabolomic Signatures | Unique Protein or Metabolite Profiles | Unbiased 'omics' screening may identify complex signatures that correlate with drug sensitivity more accurately than a single marker. td2inc.com |
Exploration of Novel Cancer Indications and Subtypes with KIF11 Dependence
Preclinical research has demonstrated the potent antitumor activity of this compound in various neuroblastoma models. researchgate.netnih.gov However, the dependence on KIF11 for proliferation is not unique to this cancer type. Numerous other malignancies exhibit high KIF11 expression, suggesting they may also be vulnerable to this compound treatment.
Systematic exploration of this compound in a broader range of cancer indications is a critical next step. Based on preclinical studies of other Eg5 inhibitors and KIF11 expression data, several cancer types present as promising candidates for future investigation. nih.gov Validating the efficacy of this compound in preclinical models of these cancers could significantly expand its potential clinical utility.
| Potential Cancer Indication | Rationale / Supporting Evidence |
|---|---|
| Hepatocellular Carcinoma (HCC) | High Eg5 expression is associated with poor prognosis, and Eg5 inhibition is effective in preclinical HCC models. nih.gov |
| Glioblastoma | KIF11 has been identified as a potential therapeutic target in glioblastoma. researchgate.net |
| Multiple Myeloma | The Eg5 inhibitor filanesib (B612139) has shown clinical efficacy in patients with multiple myeloma. researchgate.net |
| Breast Cancer | Eg5 inhibitors have demonstrated preclinical efficacy. nih.gov |
| Ovarian Cancer | Preclinical models have shown sensitivity to Eg5 inhibition. nih.gov |
| Prostate Cancer | Eg5 inhibitors have been reported to be effective in preclinical models. nih.gov |
| Melanoma | Preclinical models have shown sensitivity to Eg5 inhibition. nih.gov |
Advanced Molecular Imaging Techniques for Real-time Monitoring of this compound Effects in Preclinical Models
Assessing the pharmacodynamic effects of a drug like this compound in vivo traditionally relies on endpoint analyses, such as measuring tumor volume with calipers and post-treatment histology. gencat.cat Advanced molecular imaging techniques offer the ability to non-invasively and longitudinally monitor the biological effects of this compound in real-time within a living animal. ctfassets.netnih.gov
Several imaging modalities could provide valuable insights. visualsonics.cominsidescientific.com For example, Positron Emission Tomography (PET) using the tracer ¹⁸F-fluorothymidine (FLT) can visualize and quantify cell proliferation, which would be expected to decrease rapidly after treatment with a mitotic inhibitor. nih.gov Optical imaging with bioluminescent or fluorescent reporters can be used to track tumor growth and metastasis dynamically. Specific probes designed to detect apoptosis, such as those targeting Annexin V, could be employed to directly visualize the induction of cell death caused by this compound. nih.gov These advanced imaging approaches would provide a more detailed and dynamic understanding of the drug's in vivo mechanism of action and therapeutic efficacy.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of 4SC-205, and how does its time-dependent inhibition of Eg5/KIF11 influence preclinical efficacy?
- Answer: this compound is a novel oral inhibitor of the kinesin spindle protein Eg5 (KIF11), which disrupts mitotic spindle formation, leading to mitotic arrest and apoptosis. Preclinical studies demonstrate its time-dependent anti-proliferative effects, requiring sustained exposure to override the spindle assembly checkpoint (SAC) in SAC-deficient cell lines (e.g., H929, HT29). In SAC-proficient models (e.g., HCT116), continuous dosing is necessary to maintain target inhibition . Methodologically, efficacy is assessed via Western blot analysis of apoptosis markers (e.g., caspase-3, Noxa) and pH3 phosphorylation (a mitotic marker) in tumor biopsies .
Q. How were preclinical models used to validate this compound's dosing regimen for clinical trials?
- Answer: Preclinical studies compared intermittent vs. continuous dosing in cell lines and patient-derived xenografts (PDOX). SAC-deficient models showed sensitivity to short-term exposure, while SAC-proficient tumors required prolonged inhibition. This informed clinical trial designs testing once-weekly (ow), twice-weekly (tw), and continuous (con) dosing schedules (e.g., 20 mg/day con) to balance efficacy and toxicity .
Q. What biomarkers are used to measure this compound's target engagement and biological activity in clinical studies?
- Answer: Biomarkers include:
- pH3 phosphorylation in skin biopsies to confirm mitotic arrest.
- M30/M65 cytokeratin-18 serum levels to quantify apoptosis.
- Tumor size/metastasis reduction in neuroblastoma PDOX models via imaging and histopathology .
Advanced Research Questions
Q. How do conflicting data on optimal dosing (intermittent vs. continuous) inform clinical trial design for this compound?
- Answer: Phase I trials revealed that continuous dosing (e.g., 20 mg/day) achieved sustained target inhibition, critical for tumors with slow proliferation rates. In contrast, intermittent regimens (e.g., 100 mg ow) led to suboptimal exposure due to rapid drug clearance. Pharmacokinetic (PK) modeling showed that continuous dosing maintained plasma concentrations above the IC50 threshold, addressing the "proliferation rate paradox" in solid tumors .
Q. What methodologies resolve contradictions between preclinical predictions and clinical outcomes of this compound?
- Answer: Discrepancies arise from differences in tumor doubling times (preclinical models vs. human tumors). To address this:
- PK/PD modeling integrates preclinical IC50 values with human PK data to refine dosing.
- Multivariate Cox regression in clinical datasets (e.g., GSE49710) identifies KIF11 mRNA expression as an independent prognostic factor, validating target relevance .
- Comparative cell line studies (SAC-proficient vs. deficient) clarify resistance mechanisms .
Q. How does this compound's efficacy in neuroblastoma models translate to therapeutic strategies for other cancers?
- Answer: In neuroblastoma, this compound reduced metastatic burden and improved survival in PDOX models by inducing mitotic catastrophe. This suggests applicability to other KIF11-dependent cancers. Methodologically, researchers can:
- Use RNAi/shRNA knockdown to confirm KIF11 dependency in new cancer types.
- Apply single-cell RNA sequencing to identify tumors with high KIF11 expression and SAC deficiencies .
Q. What statistical approaches are critical for analyzing this compound's clinical trial data?
- Answer:
- Time-to-event analysis (Kaplan-Meier curves, Cox models) for survival outcomes.
- Dose-response modeling to correlate exposure (AUC, Cmax) with toxicity/efficacy.
- Longitudinal PK/PD analysis to link drug levels to biomarker changes (e.g., pH3 dynamics) .
Methodological Guidelines
- For preclinical studies: Prioritize SAC status assessment in cell lines via siRNA knockdown or flow cytometry. Use PDOX models for in vivo validation .
- For clinical trials: Incorporate adaptive designs to optimize dosing (e.g., intrapatient dose escalation) and include biomarker-driven patient stratification .
- For data interpretation: Apply pathway enrichment analysis (e.g., GSEA) to RNA-seq data from treated tumors to identify resistance mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
